1,4-Bis(azidomethyl)benzene
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Description
1,4-Bis(azidomethyl)benzene is a chemical compound with the molecular formula C8H10N6 . It is also known as 1,4-Xylyl Diazide . The average mass of this compound is 188.189 Da .
Molecular Structure Analysis
The molecular structure of 1,4-Bis(azidomethyl)benzene consists of a benzene ring with azidomethyl groups attached at the 1 and 4 positions . The exact mass and monoisotopic mass of this compound are both 188.081039 Da .Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Bis(azidomethyl)benzene are not detailed in the search results, azides are known to participate in several named reactions, including the Huisgen 1,3-dipolar cycloaddition with alkynes yielding 1,2,3-triazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Bis(azidomethyl)benzene include a molecular weight of 188.19 g/mol . It has a complexity of 227 and a topological polar surface area of 28.7 Ų .Scientific Research Applications
Synthesis and Optimization : Improved methods for the synthesis of azides, such as 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, have been developed. These processes often involve nucleophilic substitution reactions and are optimized for safety and efficiency, particularly in the context of potentially explosive by-products like hydrazoic acid (Kopach et al., 2009).
Polytopic Azoles : Studies have been conducted on polytopic azoles, including 1,4-bis(pyrazol-4-yl)benzene and 1,4-bis(tetrazol-5-yl)benzene, which are synthesized using mild conditions and exhibit high chemical and thermal stability. These compounds have potential applications in various material science fields (Maspero et al., 2008).
Cyclometalated Compounds : 1,4-Bis(benzothiazol-2-yl)benzene has been used in the formation of cyclometalated compounds, which are significant in the field of organometallic chemistry (O. and Steel, 1998).
Microwave Irradiation Synthesis : Microwave irradiation has been used to synthesize derivatives like 1,4-bis(1-phenyl-1,2,3,4-tetrazole-5-thio) Benzene, indicating the potential of this technique for efficient chemical synthesis (Yu-huan, 2012).
Nanocrystal Preparation : 1,4-Bis(4-methylstyryl)benzene nanocrystals have been prepared using a wet process. These nanocrystals show promise for optoelectronic device applications due to their optical properties (Baba & Nishida, 2014).
Antimicrobial Potential : Some 1,4-disubstituted 1,2,3-bistriazoles synthesized from 1,4-bis(azidomethyl)benzene have shown excellent antimicrobial potential against various bacterial and fungal strains, suggesting their use in medical and biological applications (Kaushik et al., 2015).
properties
IUPAC Name |
1,4-bis(azidomethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDOXLDDPKKCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(azidomethyl)benzene |
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